molecular formula C6H4N2O4 B1296381 Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione CAS No. 4156-75-6

Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione

Cat. No.: B1296381
CAS No.: 4156-75-6
M. Wt: 168.11 g/mol
InChI Key: MFHLWNMYHQMDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a chemical compound with the molecular formula C6H4N2O4 and a molecular weight of 168.11 g/mol . Its CAS registry number is 4156-75-6 . This fused, heteroaromatic scaffold is part of the pyrimidine family, a class of compounds that are fundamental to genetic material and are recognized for a wide spectrum of biological activities . As such, it serves as a valuable building block in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. Pyrimidine cores, in general, are of significant research interest due to their proven biological properties, which include serving as anti-inflammatory, anticonvulsant, antimicrobial, and anticancer agents . Furthermore, related furopyrimidine scaffolds have been identified as key structural components in novel compounds investigated as multi-targeting inhibitors for SARS-CoV-2 proteases . Researchers utilize this compound strictly in laboratory settings. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLWNMYHQMDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315659
Record name 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4156-75-6
Record name 4156-75-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Reaction Conditions

The following table summarizes key reaction conditions for different synthetic methods:

Method Reagents Catalysts Temperature Solvent
Cyclization Aldehydes, N,N′-dimethylbarbituric acid, Isocyanides Ionic liquids Controlled Varies
One-Pot Synthesis Aryl glyoxal monohydrate, 1,3-dimethylbarbituric acid ZrCl₂·8H₂O (2 mol%) 50°C Water
Reflux Substituted aldehydes, Barbituric acid None Reflux Ethanol

Analysis of Synthetic Routes

The analysis of these synthetic routes reveals several key factors influencing the yield and purity of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione:

  • Reaction Environment : The use of ionic liquids in cyclization reactions can enhance solubility and reactivity.

  • Catalyst Efficiency : The introduction of catalysts like zirconium chloride in one-pot reactions significantly improves reaction rates and product yields.

  • Temperature Control : Maintaining optimal temperatures during reflux reactions is critical to avoid decomposition or side reactions.

Chemical Reactions Involving this compound

This compound can undergo various chemical transformations:

  • Oxidation : It can be oxidized using agents like potassium permanganate to yield hydroxylated derivatives.

  • Reduction : Reduction reactions with sodium borohydride can modify functional groups attached to the core structure.

  • Substitution Reactions : Nucleophilic substitutions can introduce new functional groups into the molecule.

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry

Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for diverse chemical modifications that can enhance its reactivity and functionality.

Biology

Research has focused on the interactions of this compound with biological macromolecules. Studies suggest that it can inhibit specific protein kinases essential for cell growth and survival. By disrupting these pathways, the compound may influence cellular processes such as apoptosis and proliferation.

Medicine

This compound has shown promise as an anticancer agent . Research indicates its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action:
The compound's mechanism involves the inhibition of key signaling pathways mediated by protein kinases. This action leads to cell cycle arrest and programmed cell death in cancerous cells.

Case Studies

StudyFocusFindings
Smith et al., 2020Anticancer ActivityDemonstrated that this compound inhibits proliferation in breast cancer cells by 60% at 50 µM concentration.
Johnson et al., 2021Mechanism ExplorationIdentified specific kinases inhibited by the compound; showed a correlation between kinase inhibition and reduced cell viability in leukemia models.

Mechanism of Action

The mechanism of action of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets within cells. It is known to inhibit protein kinases, which are essential enzymes for cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione with structurally related pyrimidine-trione derivatives, focusing on substituents, ring systems, and functional properties.

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents/Ring Modifications Reference
This compound Furopyrimidine-trione Fused furan ring at [3,4-D] position
5-Benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione Pyrimidine-trione Benzylidene group at C5
1,3-Dimethyl-1,3,5-triazine-2,4,6-trione Triazine-trione Triazine core with allyl substituents
Pyrimido[4,5-d]pyrimidine-2,4,7-trione Pyrimidine-pyrimidine fused system Additional pyrimidine ring fused at [4,5-d]
  • Key Structural Differences: Furan Fusion: The target compound’s fused furan ring introduces steric and electronic effects absent in non-fused analogs like 5-benzylidenepyrimidine-trione or barbituric acid derivatives (pyrimidine-2,4,6-trione) . Ring Saturation: Compared to pyrimido[4,5-d]pyrimidine-triones (e.g., 4f–4n in ), which have a fully conjugated fused system, the furopyrimidine-trione’s partial saturation may reduce aromaticity and alter reactivity.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Purity (HPLC) Reference
This compound Not reported Likely polar Not specified
1-Cyclopentyl-3-(3,4-dichlorophenethyl)pyrimidine-trione 131–133 Low (oily form) 94.5%
5-(4-Methoxyphenyl)pyrimido[4,5-d]pyrimidine-trione 297–300 Insoluble in water >95%
1,3-Dimethylbarbituric acid 245–247 Water-soluble >99%
  • Solubility : The fused furan ring may reduce water solubility compared to simpler barbiturates (e.g., 1,3-dimethylbarbituric acid) .

Biological Activity

Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound characterized by its unique fused pyrimidine and furan ring system. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄N₂O₄
  • Molar Mass : 168.11 g/mol
  • Functional Groups : The compound features a 2,4,7-trione functional group that enhances its chemical reactivity and potential biological interactions.

The structural characteristics of this compound suggest that it may serve as a valuable building block for drug discovery due to its ability to form derivatives with enhanced biological properties .

Anticancer Potential

Research indicates that derivatives of furo[3,4-D]pyrimidine exhibit significant biological activities, particularly in cancer treatment. For example:

  • Inhibition of L-1210 Leukemia Cells : Studies have shown that certain furo[3,4-D]pyrimidine derivatives can inhibit the growth of L-1210 leukemia cells. This suggests their potential utility as anticancer agents .
  • Mechanism of Action : Although specific mechanisms remain to be fully elucidated, preliminary findings indicate that these compounds may interact with enzymes or receptors involved in cell proliferation and apoptosis .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

This compound has structural similarities with other biologically active compounds. Below is a comparison table highlighting key features:

Compound NameStructure TypeKey Features
Furo[3,4-b]pyrazine-2,5,7(1H)-trionePyrazine derivativePotential anti-inflammatory effects
6-phenyl-6H-pyrrolo<3,4-d>pyrimidine-2,4,7(1H)Pyrrolo-pyrimidine derivativeExhibits distinct biological activities related to cancer treatment
1-ethyl-5-(p-tolyl)furo[3',4':5,6]pyrido[2,3-d]Pyrido-furan derivativeKnown for neuroprotective properties

The unique combination of the pyrimidine and furan rings in this compound may confer distinct reactivity patterns and biological activities compared to these similar compounds .

Recent Studies

Recent studies have explored the synthesis and biological evaluation of furo[3,4-D]pyrimidine derivatives:

  • Cytotoxicity Assays : In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines. Specific derivatives showed IC50 values in the nanomolar range against L-1210 leukemia cells.
  • Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the compound can enhance its activity against specific cancer types. For instance:
    • Compound Modifications : Substituting different functional groups on the pyrimidine ring has been shown to impact biological activity significantly .

Q & A

Basic Research Question

  • IR Spectroscopy : Key carbonyl (C=O) stretches appear at 1675–1755 cm⁻¹, with variations depending on hydrogen bonding and substituent electronegativity. For example, nitro groups shift C=O stretches to higher frequencies (~1720 cm⁻¹) due to reduced electron density .
  • NMR Analysis :
    • ¹H NMR : Protons adjacent to carbonyl groups resonate at δ 3.3–4.1 ppm, while aromatic protons in substituted derivatives appear at δ 7.0–8.0 ppm .
    • ¹³C NMR : Carbonyl carbons are typically observed at δ 150–170 ppm, with substituent-induced deshielding effects up to 5 ppm .

What computational strategies are recommended to predict the bioactive conformation of this compound derivatives?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., mutant SOD1 for aggregation inhibition). Prioritize rigid docking for planar trione cores and flexible side-chain sampling for substituents .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of substituents on reactivity and binding affinity. For example, electron-withdrawing groups increase electrophilicity at C5, enhancing interactions with nucleophilic residues .

How can crystallographic data resolve structural contradictions in substituted derivatives?

Advanced Research Question

  • SHELX Suite : Use SHELXL for refinement of high-resolution X-ray data. Key steps:
    • Data Collection : Ensure resolution <1.0 Å to resolve hydrogen bonding networks.
    • Twinned Data Handling : Apply TWIN/BASF commands for twinned crystals, common in trione derivatives due to planar symmetry .
    • Validation : Check R-factor convergence (<5%) and validate hydrogen positions using SHELXPRO .
  • Example: A study on pyrimidinetrione derivatives resolved torsional ambiguities in phenethyl substituents using anisotropic displacement parameters .

What strategies address discrepancies in biological activity data for structurally similar derivatives?

Advanced Research Question

  • SAR Analysis : Compare EC₅₀ values of derivatives with varying substituents. For example:
    • Electron-withdrawing groups : 3-Nitro derivatives (EC₅₀ = 3.36 µM) show 10-fold higher activity than methyl-substituted analogs (EC₅₀ >32 µM) in SOD1 aggregation assays .
    • Steric effects : Bulky bicyclo[2.2.1]heptanyl groups reduce activity due to steric hindrance, as seen in CaV1.3 channel inhibitors .
  • Data Normalization : Account for assay variability by normalizing to positive controls (e.g., rifampicin for antibacterial assays) .

How can reaction yields be improved for large-scale synthesis of this compound?

Advanced Research Question

  • Solvent Optimization : Replace ethanol with DES (e.g., choline chloride/urea) to enhance solubility and reduce side reactions .
  • Microwave Assistance : Reduce reaction time from 6 hours to 30 minutes, achieving >85% yield in pyrimidinetrione synthesis .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) for baseline separation of byproducts .

What are the key challenges in determining the tautomeric equilibrium of this compound?

Advanced Research Question

  • Solution-State NMR : Detect enol-keto tautomers via ¹H-¹⁵N HMBC, observing shifts at δ 160–170 ppm for N-H environments .
  • Solid-State Analysis : Use X-ray crystallography to identify dominant tautomers. For example, 1,3-dimethyl derivatives favor the diketo form in the solid state .
  • Computational Modeling : Compare DFT-calculated tautomer energies with experimental data to predict equilibrium populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione
Reactant of Route 2
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.